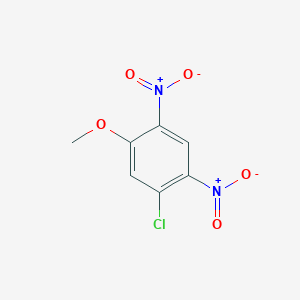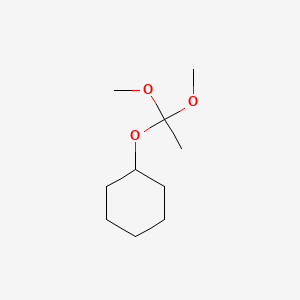
(1,1-Dimethoxyethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethoxy)cyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which further reacts with methanol to form the dimethyl ketal. The general reaction can be represented as follows:
Cyclohexanone+2CH3OH→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to optimize the reaction rate and minimize side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: (1,1-Dimethoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to cyclohexanone and methanol in the presence of water and an acid catalyst.
Oxidation: It can be oxidized to form cyclohexanone and formaldehyde.
Reduction: The compound can be reduced to form cyclohexanol and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclohexanone and methanol.
Oxidation: Cyclohexanone and formaldehyde.
Reduction: Cyclohexanol and methanol.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis. The dimethyl ketal group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of (1,1-Dimethoxyethoxy)cyclohexane primarily involves its ability to act as a protecting group for ketones. The dimethyl ketal group stabilizes the ketone, preventing it from undergoing unwanted reactions during synthesis. The compound can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for further functionalization. The molecular targets and pathways involved in its action are primarily related to its interaction with acids and bases, leading to the formation and cleavage of the ketal group.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone dimethyl acetal: Similar in structure but with different substituents.
Cyclohexanone ethylene ketal: Another ketone protecting group with different stability and reactivity.
Cyclohexanone diethyl ketal: Similar protecting group with ethyl groups instead of methyl groups.
Uniqueness: (1,1-Dimethoxyethoxy)cyclohexane is unique due to its specific combination of methoxy groups, which provide a balance of stability and reactivity. This makes it particularly useful in organic synthesis as a protecting group for ketones, offering ease of removal under mild conditions compared to other ketal derivatives.
Eigenschaften
CAS-Nummer |
55844-53-6 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1,1-dimethoxyethoxycyclohexane |
InChI |
InChI=1S/C10H20O3/c1-10(11-2,12-3)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
LQRKZOZBVHLCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC)(OC)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
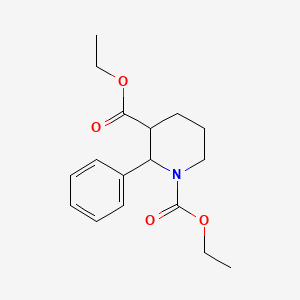
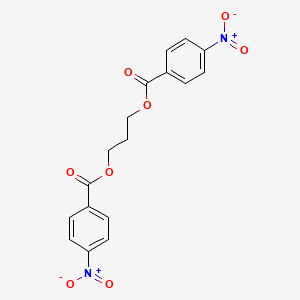

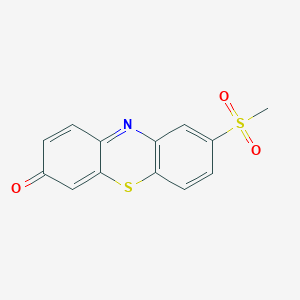


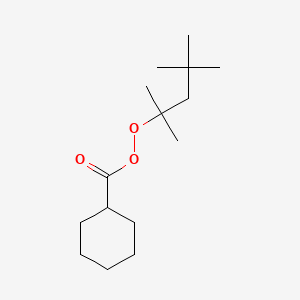
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
